Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885907
InChI: InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19)
SMILES:
Molecular Formula: C13H12ClNO3S
Molecular Weight: 297.76 g/mol

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15885907

Molecular Formula: C13H12ClNO3S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate -

Specification

Molecular Formula C13H12ClNO3S
Molecular Weight 297.76 g/mol
IUPAC Name ethyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C13H12ClNO3S/c1-3-18-13(16)7-6-15-11-9(17-2)5-4-8(14)10(11)12(7)19/h4-6H,3H2,1-2H3,(H,15,19)
Standard InChI Key PCPVNHAOWJYXGN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)Cl)OC

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substituent Effects

The compound’s quinoline backbone is functionalized with three critical substituents:

  • 5-Chloro group: Enhances electron-withdrawing properties, potentially influencing reactivity and binding interactions.

  • 8-Methoxy group: Introduces steric and electronic effects, modulating solubility and intermolecular interactions.

  • 4-Thioxo group: Replaces the traditional oxo group, altering hydrogen-bonding capabilities and redox behavior .

The interplay of these groups creates a distinct electronic profile, as evidenced by computational studies comparing it to analogous oxo-quinolines . For instance, the thioxo group increases polarizability, which may enhance membrane permeability in biological systems .

Table 1: Molecular Data for Ethyl 5-Chloro-8-Methoxy-4-Thioxo-1,4-Dihydroquinoline-3-Carboxylate

PropertyValueSource
Molecular FormulaC13H12ClNO3S\text{C}_{13}\text{H}_{12}\text{ClNO}_{3}\text{S}
Molecular Weight297.76 g/mol
IUPAC NameEthyl 5-chloro-8-methoxy-4-sulfanylidene-1H-quinoline-3-carboxylate
SMILESCCOC(=O)C1=CNC2=C(C=CC(=C2Cl)OC)S1

Synthesis and Modification Strategies

Key Synthetic Routes

The synthesis of ethyl 5-chloro-8-methoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step protocols, leveraging both cyclization and functional group interconversion:

  • Quinoline Core Construction:

    • Gould-Jacobs cyclization of aniline derivatives with ethyl acetoacetate yields the 1,4-dihydroquinoline scaffold .

    • Chlorination at the 5-position using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

    • Methoxylation via nucleophilic substitution with sodium methoxide.

  • Thioxo Group Introduction:

    • Treatment with Lawesson’s reagent or phosphorus pentasulfide (P4S10\text{P}_4\text{S}_{10}) converts the 4-oxo group to thioxo .

Table 2: Comparative Synthesis Approaches

StepReagents/ConditionsYield (%)Reference
CyclizationEthyl acetoacetate, Δ\Delta65–90
ChlorinationSOCl2\text{SOCl}_2, DMF75–85
MethoxylationNaOMe\text{NaOMe}, MeOH80–90
Thioxo SubstitutionLawesson’s reagent, toluene60–70

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for targeted modifications:

  • Side Chain Variation: Introducing alkyl or aryl groups at the N1 position modulates pharmacokinetic properties .

  • Heterocycle Replacement: Replacing the quinoline core with naphthyridine or cinnoline alters receptor selectivity .

Table 3: Structure-Activity Relationships (SAR)

ModificationEffect on CB2 KiK_i (nM)Biological Outcome
5-Cl → 5-Br34.2 → 45.6Reduced affinity
8-OMe → 8-OEt27.4 → 30.1Minimal change
4-Thioxo → 4-Oxo27.4 → 54.6Significant affinity loss

Comparative Analysis with Structural Analogues

Ethyl 4-Chloro-8-Methoxyquinoline-3-Carboxylate

This analogue lacks the 4-thioxo group, resulting in:

  • Lower CB2 Affinity: Ki=265.7nMK_i = 265.7 \, \text{nM} vs. 27.4 nM for the thioxo derivative .

  • Reduced Solubility: LogP = 2.8 vs. 3.2 for the thioxo compound .

8-Chloro-5-Methoxy-3-Propyl-4H-1,4-Benzothiazine-2-Carboxylate

A benzothiazine analogue exhibits:

  • Enhanced Anticancer Activity: IC50_{50} = 8.2 μM (MCF-7) .

  • Improved Metabolic Stability: t1/2_{1/2} = 4.5 h in hepatic microsomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator